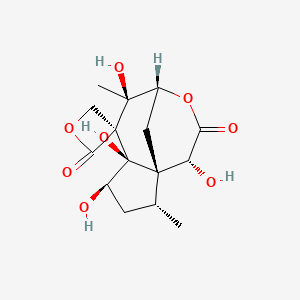
Anisatin
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
The primary target of Anisatin is the gamma-aminobutyric acid (GABA) system . This system is an essential site of action for a variety of chemicals, including alcohols, heavy metals, and insecticides .
Mode of Action
this compound acts as a strong non-competitive GABA antagonist . It suppresses GABA-induced signals, but when this compound is added without GABA, there is no change in the signal .
Biochemical Pathways
this compound affects the GABA system, which is a critical neurotransmitter system in the brain . By acting as a non-competitive antagonist, this compound disrupts the normal functioning of this system, leading to a variety of downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the nervous system. Symptoms begin to appear about 1–6 hours after ingestion, beginning with gastrointestinal ailments, such as diarrhea, vomiting, and stomach pain, followed by nervous system excitation, seizures, loss of consciousness, and respiratory paralysis, which is the ultimate cause of death .
Biochemische Analyse
Biochemical Properties
Anisatin plays a significant role in biochemical reactions, particularly in its interaction with the GABA receptor. It acts as a strong non-competitive antagonist of the GABA receptor, which is crucial for inhibitory neurotransmission in the central nervous system . This compound binds to the picrotoxinin site on the GABA receptor, inhibiting the receptor’s function and leading to increased neuronal excitability . This interaction disrupts the normal inhibitory signaling, resulting in convulsions and other neurotoxic effects .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In neuronal cells, this compound’s inhibition of the GABA receptor leads to increased excitability and the potential for convulsive seizures . This compound also affects cell signaling pathways, particularly those involving GABAergic neurotransmission . Additionally, this compound influences gene expression related to the GABA receptor and other associated proteins, further exacerbating its neurotoxic effects . Cellular metabolism is also impacted, as this compound-induced seizures can lead to metabolic disturbances and oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the picrotoxinin site on the GABA receptor . This binding inhibits the receptor’s function, preventing GABA from exerting its inhibitory effects on neuronal activity . As a result, there is an increase in neuronal excitability, leading to convulsions and other neurotoxic symptoms . This compound’s interaction with the GABA receptor is use-dependent, meaning that its inhibitory effects are more pronounced when the receptor is actively engaged in neurotransmission . This mechanism highlights the compound’s potent neurotoxic properties and its potential for causing severe neurological disturbances .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its neurotoxic effects can persist for extended periods . Studies have shown that this compound-induced convulsions can occur within hours of exposure and may last for several hours . Long-term effects on cellular function include sustained neuronal excitability and potential damage to neural tissues . Additionally, this compound’s stability and degradation in laboratory settings are crucial factors in understanding its prolonged neurotoxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause mild neurotoxic symptoms, such as increased neuronal excitability and minor convulsions . At higher doses, the compound’s toxic effects become more severe, leading to pronounced convulsions, seizures, and even death . Studies in mice have shown that the lethal dose of this compound is approximately 1 mg/kg when administered intraperitoneally . These dosage-dependent effects highlight the compound’s potent neurotoxicity and the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its neurotoxic effects. The compound interacts with enzymes and cofactors involved in GABAergic neurotransmission, leading to disruptions in normal metabolic processes . This compound’s inhibition of the GABA receptor affects the metabolic flux of neurotransmitters, resulting in altered levels of GABA and other associated metabolites . Additionally, this compound-induced seizures can cause metabolic disturbances, including oxidative stress and energy metabolism imbalances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s distribution within tissues is influenced by its binding affinity to specific receptors and proteins, leading to its accumulation in neural tissues . This localization is critical for its neurotoxic effects, as it allows this compound to exert its inhibitory action on the GABA receptor in the central nervous system .
Subcellular Localization
This compound’s subcellular localization is primarily within neural tissues, where it exerts its neurotoxic effects . The compound is directed to specific compartments and organelles through targeting signals and post-translational modifications . This compound’s localization to the GABA receptor sites is crucial for its inhibitory action, as it allows the compound to effectively block GABAergic neurotransmission . This subcellular targeting is a key aspect of this compound’s mechanism of action and its potent neurotoxic properties .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Totalsynthese von Anisatin ist ein komplexer Prozess, der mehrere Schritte umfasst. Eine bemerkenswerte Synthese wurde 1990 von Niwa und Kollegen berichtet, die 35 Schritte umfasste, beginnend mit kommerziell erhältlichen Materialien . Wichtige Transformationen in dieser Synthese umfassen eine intramolekulare Diels-Alder-Reaktion, eine stereoselektive [2,3]-Wittig-Umlagerung und eine regioselektive Spaltung einer trisubstituierten Doppelbindung .
Industrielle Produktionsverfahren: Derzeit gibt es keine industriellen Produktionsverfahren im großen Maßstab für this compound aufgrund seiner hohen Toxizität und der komplexen Synthese. Der größte Teil des in der Forschung verwendeten Anisatins wird durch Laborsynthese oder Extraktion aus natürlichen Quellen wie Illicium anisatum gewonnen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Anisatin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Es ist besonders reaktiv aufgrund seiner β-Lactonstruktur, die an nucleophilen Additionsreaktionen teilnehmen kann .
Häufige Reagenzien und Bedingungen:
Substitution: Verschiedene Nucleophile können den β-Lactonring angreifen, was zu Ringöffnungsreaktionen führt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zur Bildung hydroxylierter Derivate führen, während Reduktion Alkohole ergeben kann .
Wissenschaftliche Forschungsanwendungen
Anisatin wurde ausgiebig auf seine neurotoxischen Eigenschaften untersucht. Es wirkt als potenter nicht-kompetitiver Antagonist des Gamma-Aminobuttersäure (GABA)-Rezeptors, was es zu einem wertvollen Werkzeug für die Untersuchung des GABAergen Systems macht .
Im Bereich der medizinischen Chemie dient this compound als Modellverbindung für die Entwicklung neuer neurotoxischer Wirkstoffe und die Untersuchung ihrer Wirkmechanismen . Seine komplexe Struktur macht es auch zu einem interessanten Ziel für synthetische Chemiker, die darauf abzielen, neue synthetische Methoden zu entwickeln .
5. Wirkmechanismus
This compound entfaltet seine Wirkungen, indem es an die Picrotoxin-Bindungsstelle am GABA-Rezeptor bindet und so GABA-induzierte Chloridströme hemmt . Diese Hemmung führt zu einer erhöhten neuronalen Erregbarkeit, was zu Krämpfen und anderen neurotoxischen Symptomen führt . Die Wechselwirkung der Verbindung mit dem GABA-Rezeptor ist gebrauchsabhängig, d. h. sie benötigt die Öffnung der Rezeptorkanäle, um ihre Wirkungen auszuüben .
Vergleich Mit ähnlichen Verbindungen
Anisatin ist strukturell ähnlich anderen Sesquiterpenlactonen wie Verthis compound A, B und C, die ebenfalls aus Illicium-Arten isoliert wurden . Diese Verbindungen teilen ähnliche neurotoxische Eigenschaften, unterscheiden sich aber in ihren spezifischen molekularen Strukturen und Stereochemie .
Im Vergleich zu anderen GABA-Rezeptor-Antagonisten wie Picrotoxin ist this compound einzigartig in seiner spezifischen Bindungsstelle und seinem gebrauchsabhängigen Wirkmechanismus . Dies macht es zu einem wertvollen Werkzeug für die Untersuchung des GABAergen Systems und die Entwicklung neuer neurotoxischer Wirkstoffe .
Fazit
This compound ist eine faszinierende Verbindung mit einer komplexen Struktur und starken neurotoxischen Wirkungen. Seine Synthese, chemische Reaktivität und Anwendungen in der wissenschaftlichen Forschung machen sie zu einem wertvollen Untersuchungsobjekt in verschiedenen Bereichen, darunter Chemie, Biologie und Medizin. Trotz seiner Toxizität bietet this compound weiterhin wertvolle Erkenntnisse über das GABAerge System und die Entwicklung neuer neurotoxischer Wirkstoffe.
Eigenschaften
IUPAC Name |
(1S,2R,4R,5R,6S,7R,8R,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O8/c1-6-3-7(16)15(21)13(6)4-8(23-10(18)9(13)17)12(2,20)14(15)5-22-11(14)19/h6-9,16-17,20-21H,3-5H2,1-2H3/t6-,7-,8-,9+,12+,13+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVWHIDSUOMVRI-QWNPAUMXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2(C13CC(C(C24COC4=O)(C)O)OC(=O)C3O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@]2([C@@]13C[C@H]([C@]([C@@]24COC4=O)(C)O)OC(=O)[C@@H]3O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058396 | |
| Record name | Anisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5230-87-5 | |
| Record name | (-)-Anisatin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5230-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anisatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005230875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5230-87-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANISATIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9K8802FZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of Anisatin?
A2: this compound primarily acts on the γ-aminobutyric acid (GABA) system, specifically targeting the GABAA receptor-channel complex. [, ]
Q2: How does this compound interact with the GABAA receptor?
A3: this compound acts as a non-competitive antagonist of GABAA receptors. [, ] This means it binds to a site distinct from the GABA binding site and inhibits the receptor's function. Studies indicate that this compound's binding site overlaps with the picrotoxinin binding site on the GABAA receptor. [, , , ]
Q3: What are the downstream effects of this compound binding to GABAA receptors?
A4: By antagonizing GABAA receptors, this compound disrupts inhibitory neurotransmission in the central nervous system. This can lead to a range of neurological effects, including hyperactivity, tremors, seizures, and even death. [, , , , ]
Q4: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C15H20O8. Its molecular weight is 328.31 g/mol. [, , ]
Q5: Are there any spectroscopic data available for this compound?
A6: Yes, extensive spectroscopic data, including 1H NMR, 13C NMR, and mass spectrometry data, have been used to characterize and elucidate the structure of this compound. [, , , , , ]
Q6: Has the relationship between this compound's structure and its activity been studied?
A7: Yes, structure-activity relationship (SAR) studies have been conducted on this compound and related compounds. These studies have revealed key structural features important for its GABAA receptor antagonism, such as the spatial arrangement of its functional groups and the presence of the lactone ring. [, ] Modifications to these structural elements can significantly impact this compound's activity, potency, and selectivity.
Q7: Are there any computational models available for studying this compound's interactions?
A8: Computational chemistry techniques, such as molecular modeling and pharmacophore modeling, have been employed to study this compound's interactions with the GABAA receptor. These studies have provided valuable insights into the binding mode and structural requirements for this compound's activity. []
Q8: What is known about the pharmacokinetics of this compound?
A9: Studies in mice have shown that this compound is absorbed after oral administration, with an absolute bioavailability of 22.6%. [] The compound can be detected in plasma and urine after ingestion. [, ] More detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) profiles, are currently limited.
Q9: What analytical techniques are used to detect and quantify this compound?
A11: Several analytical methods have been developed and validated for the detection and quantification of this compound in various matrices, including plant material, food products, and biological samples. [, , , ] These methods often involve techniques such as:
- Thin-layer chromatography (TLC): This technique can be used to differentiate between various Illicium species based on their flavonoid profiles, providing a preliminary screening method for this compound-containing plants. []
- High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS): This technique allows for sensitive and selective quantification of this compound in complex matrices. [, , , , ] Various extraction methods, such as solid-phase extraction (SPE) and liquid-liquid extraction, are often employed to isolate and purify this compound from the sample matrix before analysis.
- Nuclear magnetic resonance (NMR) spectroscopy: NMR can confirm the presence of this compound in samples and provide structural information. [, , , ]
Q10: What are the toxicological effects of this compound?
A12: this compound is a potent neurotoxin that can cause a range of adverse effects, primarily affecting the central nervous system. [, , ] Common symptoms of this compound poisoning include:
Q11: Are there any regulations surrounding the use of this compound?
A14: Due to its toxicity, the presence of this compound in food products is strictly regulated in many countries. [] Regulatory agencies like the European Food Safety Authority (EFSA) have established maximum residue limits (MRLs) for this compound in certain food products. []
Q12: What are the environmental implications of this compound?
A15: While research on the environmental impact of this compound is limited, its presence in the environment, primarily through the disposal of Illicium plant material, could pose potential risks to wildlife and ecosystems. [] Further research is needed to assess its ecotoxicological effects and develop strategies for mitigating any potential negative impacts.
Q13: How stable is this compound under various conditions?
A16: Data on the stability of this compound under various environmental conditions, such as temperature, pH, and light exposure, is limited. [] Further research is needed to determine its degradation pathways and develop appropriate storage and handling guidelines.
Q14: What are the historical milestones in this compound research?
A17: * 1950s-1960s: Initial isolation and toxicity studies of this compound from Illicium anisatum.* 1960s-1970s: Elucidation of the structure and stereochemistry of this compound and related compounds. [, , , ] * 1980s-1990s: Investigations into the mechanism of action of this compound on the GABAA receptor. [, , ] * 2000s-present: Development of analytical methods for this compound detection and quantification, exploration of structure-activity relationships, and preliminary studies on potential therapeutic applications. [, , , , , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5S,8S,9R,17R,21S,24R,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone](/img/structure/B1215128.png)
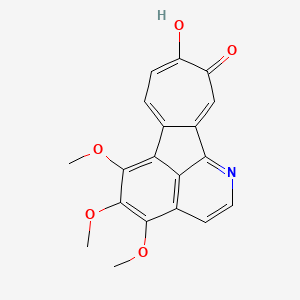
![3,7,7,11,16,20,20-Heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-8,19-diol](/img/structure/B1215130.png)
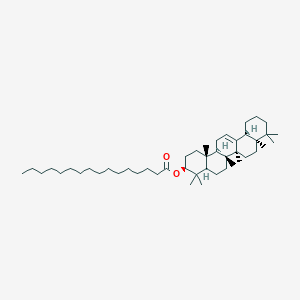
![(5R,8R,9R,10S,11R,13R,14R,17S)-11-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1215132.png)
![N-[2-(cyclohexylamino)-1-(2-furanyl)-2-oxoethyl]-N-(2-furanylmethyl)-2-furancarboxamide](/img/structure/B1215135.png)
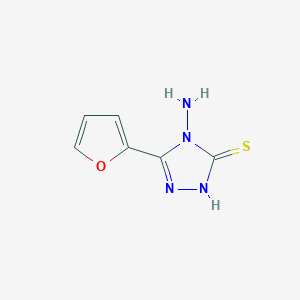
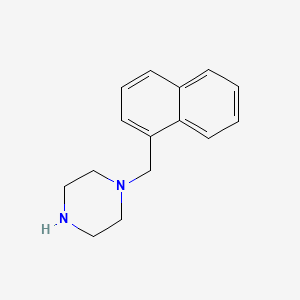
![6-Oxo-1,6-dihydrodibenzo[cd,g]indazole-3-sulfonic acid](/img/structure/B1215146.png)


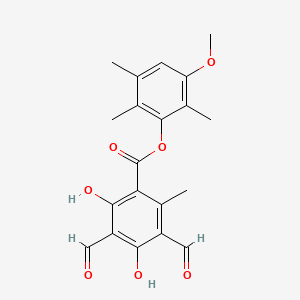
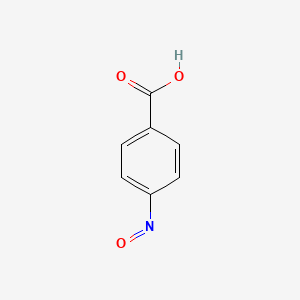
![3,13,19,26-Tetrahydroxy-15-methoxy-7-methyl-6-oxahexacyclo[12.12.0.02,11.04,9.016,25.018,23]hexacosa-1(14),2(11),3,9,15,18(23),19,21,25-nonaene-5,17,24-trione](/img/structure/B1215153.png)
